molecular formula C16H17BrO6 B097431 6-Bromo-2-naphthyl beta-D-glucopyranoside CAS No. 15548-61-5

6-Bromo-2-naphthyl beta-D-glucopyranoside

Cat. No. B097431
CAS RN: 15548-61-5
M. Wt: 385.21 g/mol
InChI Key: NLRXQZJJCPRATR-IBEHDNSVSA-N
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Description

6-Bromo-2-naphthyl beta-D-glucopyranoside is a synthetic substrate that has been utilized in the histochemical demonstration of β-d-glucuronidase activity. The compound's structure includes a brominated naphthyl group attached to a beta-D-glucopyranoside moiety. This substrate has been particularly useful in identifying and localizing enzymatic activity within various tissues, including the liver, spleen, gastrointestinal tract, uterus, thyroid, and nervous system .

Synthesis Analysis

The synthesis of 6-Bromo-2-naphthyl beta-D-glucopyranoside and related compounds involves several steps, including bromination and protective group manipulations. For instance, the photo-bromination of 1,6-anhydro-2,3,4-tri-O-benzoyl-β-d-glucopyranose leads to the formation of (6S)-6-bromo compounds, which can be further transformed into various deuterated glucose derivatives . Additionally, the synthesis of brominated hexose derivatives has been achieved through the ring opening of benzylidene acetals with N-bromosuccinimide, as demonstrated in the production of methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-naphthyl beta-D-glucopyranoside is characterized by the presence of a bromine atom, which is a key functional group that can influence the reactivity and physical properties of the molecule. The stereochemistry of the glucose moiety is also crucial, as it determines the molecule's ability to interact with specific enzymes .

Chemical Reactions Analysis

The brominated glucopyranosides are versatile intermediates that can undergo various chemical reactions. For example, the Koenigs-Knorr reaction has been employed to synthesize glycosides from acetobromo derivatives of glucose, which can then react with alcohols to form either α- or β-glycopyranosides depending on the reaction conditions . The presence of the bromine atom in these molecules makes them suitable for further functionalization through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-naphthyl beta-D-glucopyranoside are influenced by its bromine content and the protective groups present in the molecule. These properties include solubility, reactivity, and stability, which are essential for its application in histochemical studies. The bromine atom increases the molecule's reactivity, making it a suitable substrate for enzymatic assays to localize β-d-glucuronidase activity in tissue samples . The protective groups, such as benzoyl or methyl groups, can be strategically placed or removed to modulate the molecule's reactivity and selectivity during synthesis and application .

Scientific Research Applications

Tissue and Cellular Localization

6-Bromo-2-naphthyl beta-D-glucopyranoside has been used in histochemical methods to localize beta-glycosidase activity in tissue sections. This technique is significant for identifying different beta-glycosidases present in various tissues and cell types. For example, it has been utilized in research to study the localization of amygdalin hydrolase and prunasin hydrolase in almond tissues (Sánchez-Pérez et al., 2009).

Yeast Identification

In microbiology, particularly in the study of Candida albicans, 6-Bromo-2-naphthyl beta-D-glucopyranoside has been used to measure beta-glucosidase activity. This application is crucial for yeast identification, contributing to a better understanding of yeast properties and behaviors (Polacheck et al., 1987).

Enzymatic Studies

The compound has also been employed in the enzymatic study of various tissues. For instance, it was used in assays of α-d-glucosidase activity in mammalian tissue and serum, providing insights into the enzymatic processes in different animal tissues (Goldbarg et al., 1958).

Histochemical Demonstrations

6-Bromo-2-naphthyl beta-D-glucopyranoside has played a role in histochemical demonstrations of β-d-glucuronidase activity, particularly in identifying its distribution in normal tissues of rats. This helps in understanding the concentration and activity of enzymes in various organs (Seligman et al., 1954).

Chemical Synthesis

In the field of chemical synthesis, 6-Bromo-2-naphthyl beta-D-glucopyranoside has been used as a chiral auxiliary in asymmetric reactions, demonstrating its utility in developing stereochemically complex molecules (Chiappe et al., 1997).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXQZJJCPRATR-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165905
Record name 6-Bromo-2-naphthyl beta-D-glucopyranoside
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Molecular Weight

385.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-naphthyl beta-D-glucopyranoside

CAS RN

15548-61-5
Record name 6-Bromo-2-naphthalenyl β-D-glucopyranoside
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Record name 6-Bromo-2-naphthyl beta-D-glucopyranoside
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Record name 6-Bromo-2-naphthyl beta-D-glucopyranoside
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Record name 6-bromo-2-naphthyl β-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Polacheck, M Melamed, H Bercovier… - Journal of clinical …, 1987 - Am Soc Microbiol
… In assays with beta-naphthyl-beta-D-glucopyranoside and 6-bromo-2-naphthyl-beta-D-glucopyranoside (6-Br-2-naphthyl-BDG), no enzyme activity was detected in whole cells and only …
Number of citations: 31 journals.asm.org
MI Rajoka, S Idrees, UA Ashfaq… - Journal of Microbiology …, 2015 - researchgate.net
Thermostable enzymes derived from Thermotoga maritima have attracted worldwide interest for their potential industrial applications. Structural analysis and docking studies were …
Number of citations: 9 www.researchgate.net
H Laufer - Annals of the New York Academy of Sciences, 1960 - Wiley Online Library
… For chymotrypsin, N-benzoyl-DL-phenylalanine beta-naphthol ester served as the substrate; 6-bromo-2-naphthyl beta-D-glucopyranoside and 6-bromo-2-naphthy1 beta-D-…
Number of citations: 201 nyaspubs.onlinelibrary.wiley.com
W Liu, J Hong, DR Bevan… - Biotechnology and …, 2009 - Wiley Online Library
… ) (Strobel and Russell, 1987), 4-methylumbelliferyl-beta-D-glucopyranoside (Setlow et al., 2004), naphthyl-beta-D-glucopyranoside, and 6-bromo-2-naphthyl-beta-D-glucopyranoside (…
Number of citations: 78 onlinelibrary.wiley.com
WB Hollow - 1971 - digitalcommons.cwu.edu
A histochemical study of the digestive enzymes of Brachycentrus occidentalis Banks showed that the insect contains the enzymes necessary to utilize the major foods, viz., …
Number of citations: 0 digitalcommons.cwu.edu
BM Asha - 2013 - dspace.pondiuni.edu.in
Certified that this thesis entitled “Molecular characterization of cellulolytic bacteria and their enzymes” is a record of research work done by the candidate Ms. BM Asha during the period …
Number of citations: 0 dspace.pondiuni.edu.in

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